molecular formula C24H26O5 B11164611 ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11164611
M. Wt: 394.5 g/mol
InChI Key: FPXOBYYFFGFKTD-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C23H23O5. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets:

Biological Activity

Ethyl 3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with significant biological activity. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H26O5, with a molecular weight of approximately 402.47 g/mol. Its structure features a chromenone backbone with various substituents that enhance its chemical properties and biological activities.

Structural Features

FeatureDescription
Core Structure Chromenone derivative
Substituents 7-(2,5-dimethylbenzyl)oxy group, propanoate group
Functional Groups Ether, ester, carbonyl

Antioxidant Properties

Research has indicated that compounds with similar chromenone structures exhibit notable antioxidant activities. This compound may possess the ability to scavenge free radicals, thus protecting cells from oxidative stress.

Anticancer Activity

Studies have shown that chromenone derivatives can exhibit anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines such as HepG2 and MCF-7, demonstrating significant cytotoxic effects. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer progression.
  • Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) that regulate various cellular responses.
  • Gene Expression : Influence on gene expression pathways related to cell survival and apoptosis.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of similar compounds, it was found that derivatives exhibited IC50 values in the low micromolar range against breast and liver cancer cell lines. The study concluded that structural modifications could enhance potency and selectivity against specific cancer types.

Study 2: Antioxidant Activity

Another study focused on the antioxidant capabilities of chromenone derivatives revealed that compounds with a similar structure to this compound showed significant scavenging activity against DPPH radicals, indicating potential for therapeutic use in oxidative stress-related diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Chromenone Core : Utilizing starting materials such as salicylaldehyde and acetophenone.
  • Introduction of Substituents : Employing etherification reactions to introduce the 2,5-dimethylbenzyl group.
  • Esterification : Finalizing the structure through esterification with propanoic acid or its derivatives.

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 3-[7-[(2,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C24H26O5/c1-5-27-23(25)11-10-21-17(4)20-9-8-19(13-22(20)29-24(21)26)28-14-18-12-15(2)6-7-16(18)3/h6-9,12-13H,5,10-11,14H2,1-4H3

InChI Key

FPXOBYYFFGFKTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C=CC(=C3)C)C)OC1=O)C

Origin of Product

United States

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